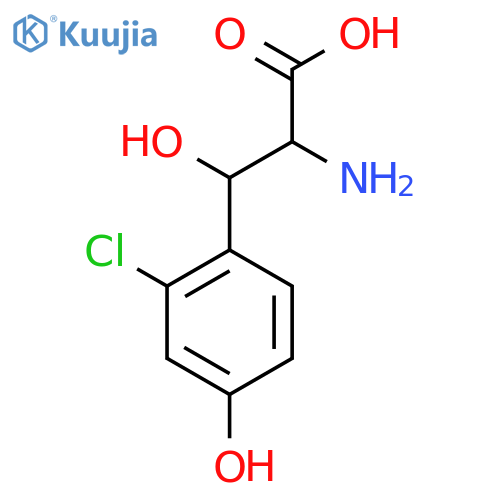Cas no 2228126-48-3 (2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid)

2228126-48-3 structure
商品名:2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid
- EN300-2000191
- 2228126-48-3
-
- インチ: 1S/C9H10ClNO4/c10-6-3-4(12)1-2-5(6)8(13)7(11)9(14)15/h1-3,7-8,12-13H,11H2,(H,14,15)
- InChIKey: IEYUTGYVULMGLM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(C(C(=O)O)N)O)O
計算された属性
- せいみつぶんしりょう: 231.0298355g/mol
- どういたいしつりょう: 231.0298355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 104Ų
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000191-2.5g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-0.5g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-0.1g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-5.0g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-2000191-10g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-1g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-0.05g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-5g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 5g |
$3687.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-0.25g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-2000191-10.0g |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
2228126-48-3 | 10g |
$5221.0 | 2023-05-31 |
2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
2228126-48-3 (2-amino-3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量